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Compound of Interest

Compound Name:
5-pyridin-2-ylthiophene-2-

sulfonamide

CAS No.: 190659-63-3

Cat. No.: B1302292

Get Quote

5-pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound featuring a pyridine ring

linked to a thiophene-2-sulfonamide core. This molecular architecture places it within the

esteemed class of heteroaryl sulfonamides, which are prominent structural motifs in medicinal

chemistry.[1][2] The sulfonamide functional group is a critical pharmacophore, renowned for its

ability to inhibit various enzymes, most notably carbonic anhydrases.[3][4] The strategic

combination of the π-excessive thiophene ring and the π-deficient pyridine ring imparts unique

electronic and steric properties, making this scaffold a compelling candidate for drug discovery

and development.

This guide provides a comprehensive technical overview of the synthesis, structural

characteristics, physicochemical properties, and key biological activities of 5-pyridin-2-
ylthiophene-2-sulfonamide, with a particular focus on its role as a carbonic anhydrase

inhibitor. The information presented is intended to serve as a foundational resource for

researchers engaged in the design and development of novel therapeutics.
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The construction of the 5-pyridin-2-ylthiophene-2-sulfonamide scaffold requires a multi-step

synthetic approach. The general strategy involves the initial formation of the bi-heterocyclic

core, followed by the introduction of the sulfonamide functionality.

Synthetic Pathway
A robust and logical synthetic route proceeds in three primary stages:

Formation of the 2-(Pyridin-2-yl)thiophene Core: This key step is typically achieved via

modern cross-coupling reactions. A common and effective method is the Suzuki coupling,

which involves the palladium-catalyzed reaction of a pyridine-derived boronic acid with a

halogenated thiophene, or vice versa. More recent innovations in synthetic chemistry have

also introduced methods for the skeletal editing of pyridines to directly form thiophenes.[5][6]

[7]

Sulfonylation of the Thiophene Ring: The 2-(pyridin-2-yl)thiophene intermediate is then

subjected to electrophilic sulfonation. The C5 position of the thiophene ring is electronically

activated and is the preferred site of substitution. Treatment with a strong sulfonating agent,

such as chlorosulfonic acid (ClSO₃H) at low temperatures, effectively installs the sulfonyl

chloride group (-SO₂Cl).

Amidation to Form the Sulfonamide: The final step involves the conversion of the highly

reactive 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride to the desired sulfonamide. This is

accomplished by reacting the sulfonyl chloride with an ammonia source, such as aqueous or

gaseous ammonia, to yield the primary sulfonamide.

A generalized workflow for this synthesis is depicted below.
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Step 1: Core Synthesis (Suzuki Coupling)

Step 2: Sulfonylation

Step 3: Amidation
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Figure 1: Generalized Synthetic Workflow.

Detailed Experimental Protocol: A Representative
Synthesis
Expertise & Experience: The following protocol is a representative methodology based on

established procedures for heteroaryl sulfonamide synthesis.[1][8] The choice of solvent, base,

and purification method is critical for achieving high yield and purity.

Objective: To synthesize 5-pyridin-2-ylthiophene-2-sulfonamide.
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Part 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add 2-(pyridin-2-yl)thiophene (1.0 eq) and dry

dichloromethane (DCM) (approx. 0.1 M concentration).

Cooling: Cool the solution to 0 °C in an ice-water bath.

Sulfonylation: Add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30

minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Dropwise

addition and low temperature are crucial to control the exothermic reaction and prevent side

product formation.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour,

then warm to room temperature and stir for an additional 4 hours.

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The

product will precipitate.

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water

until the filtrate is neutral, and dry under vacuum. This crude sulfonyl chloride intermediate is

often used directly in the next step without further purification due to its reactivity.

Part 2: Synthesis of 5-Pyridin-2-ylthiophene-2-sulfonamide

Setup: In a separate flask, cool a concentrated solution of aqueous ammonia (approx. 28-

30%) to 0 °C.

Amidation: Add the crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride portion-wise to the

cold ammonia solution with vigorous stirring. Trustworthiness: Using a large excess of

ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl

byproduct.

Reaction: Stir the resulting suspension at room temperature for 2-3 hours. Monitor the

reaction completion by Thin Layer Chromatography (TLC).

Isolation: Collect the solid product by vacuum filtration.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g.,

ethanol/water or acetonitrile) to yield pure 5-pyridin-2-ylthiophene-2-sulfonamide as a

solid.

Structural Characterization
The identity and purity of the synthesized compound are confirmed using a suite of

spectroscopic techniques.
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Technique Expected Observations Reference

¹H NMR

Aromatic protons on the

pyridine and thiophene rings

would appear as multiplets in

the δ 7.0-9.0 ppm region. The

two protons of the -SO₂NH₂

group would typically appear

as a broad singlet at δ 7.0-8.0

ppm, which is exchangeable

with D₂O.

[9]

¹³C NMR

Signals for the nine distinct

carbon atoms would be

observed in the aromatic

region (δ 110-160 ppm). The

carbon bearing the

sulfonamide group would be

significantly deshielded.

[9][10]

IR Spectroscopy

Characteristic absorption

bands would confirm key

functional groups: two distinct

bands for S=O stretching

(asymmetric ~1350 cm⁻¹ and

symmetric ~1160 cm⁻¹), N-H

stretching of the sulfonamide

(~3300-3200 cm⁻¹), and

aromatic C-H and C=C/C=N

stretches.

[9][11]

Mass Spectrometry

The molecular ion peak [M]⁺ or

the protonated molecule

[M+H]⁺ would be observed at

m/z 240.3 or 241.3,

respectively. A characteristic

fragmentation is the loss of

SO₂ (64 Da), resulting in a

prominent [M+H-64]⁺ ion.

[12][13]
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X-Ray Crystallography

Provides unambiguous

structural confirmation,

including bond lengths, bond

angles, and the dihedral angle

between the pyridine and

thiophene rings, which

influences the molecule's

overall conformation.

[14][15]

Physicochemical Properties
A summary of the core physicochemical properties of 5-pyridin-2-ylthiophene-2-sulfonamide
is provided below.

Property Value Reference

CAS Number 190659-63-3 [16][17]

Molecular Formula C₉H₈N₂O₂S₂ [18][19]

Molecular Weight 240.3 g/mol [18][19]

Appearance
Expected to be a crystalline

solid at room temperature.

Solubility

Generally low solubility in

water; soluble in organic

solvents such as Dimethyl

Sulfoxide (DMSO),

Dimethylformamide (DMF),

and alcohols.

Biological Activity: A Potent Carbonic Anhydrase
Inhibitor
The primary pharmacological interest in 5-pyridin-2-ylthiophene-2-sulfonamide stems from

its classification as a heterocyclic sulfonamide, a well-established class of carbonic anhydrase

inhibitors (CAIs).[3][20]
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Mechanism of Action
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid

interconversion of carbon dioxide and water to bicarbonate and protons.[3] Inhibition of specific

CA isoforms is a validated therapeutic strategy for various conditions, including glaucoma,

edema, and epilepsy.[21][22]

The inhibitory action of sulfonamides is a classic example of mechanism-based drug design.

The key steps are:

Deprotonation: The sulfonamide N-H proton is acidic and can be deprotonated under

physiological conditions to form the sulfonamidate anion (-SO₂NH⁻).

Zinc Binding: This anion acts as a powerful ligand that coordinates directly to the Zn²⁺ ion

located in the enzyme's active site.

Inhibition: By binding to the zinc ion, the sulfonamide displaces the zinc-bound

water/hydroxide molecule that is essential for catalysis, thereby blocking the enzyme's

function.

This interaction is a high-affinity binding event that effectively shuts down the catalytic cycle of

the enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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